

Synthesis and Characterization of 2,3,5-trimethyl-6-bromopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,3,5-Trimethyl-6-bromopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound **2,3,5-trimethyl-6-bromopyridine**. Due to the limited availability of a complete, published experimental protocol for this specific molecule, this document outlines a plausible and scientifically grounded synthetic pathway based on established chemical principles and available literature on related compounds. The guide also collates known characterization data for the precursor, 2,3,5-trimethylpyridine, and highlights the current data gap for the final product.

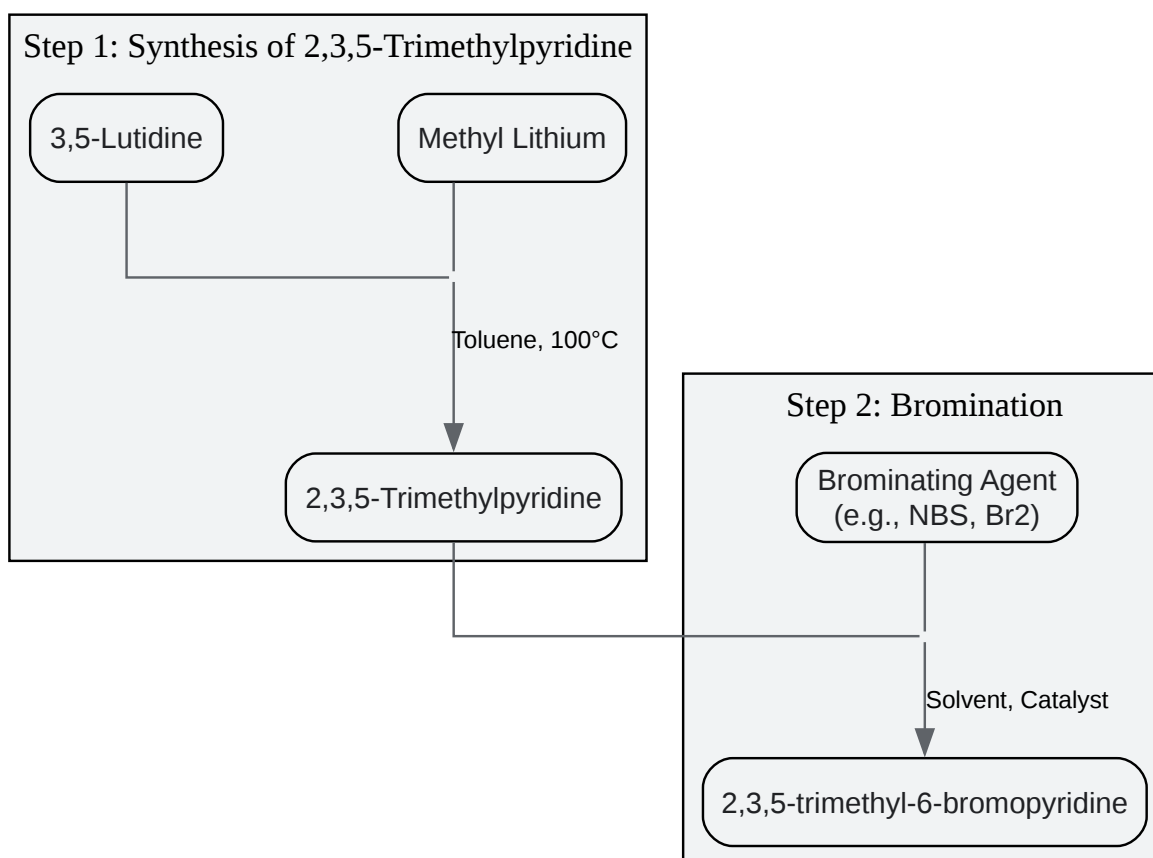
Introduction

2,3,5-trimethyl-6-bromopyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of both alkyl and bromo functionalities on the pyridine ring makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to generate more complex molecules with potential biological activity or unique material properties. The synthesis of such polysubstituted pyridines is a key step in the development of novel pharmaceuticals and functional materials.

This guide details a proposed two-step synthesis beginning with the formation of 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), followed by its regioselective bromination at the 6-position.

Proposed Synthetic Pathway

The proposed synthesis of **2,3,5-trimethyl-6-bromopyridine** is a two-step process, starting from the synthesis of 2,3,5-trimethylpyridine, followed by its direct bromination.



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Caption: Proposed two-step synthesis of **2,3,5-trimethyl-6-bromopyridine**.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of 2,3,5-trimethylpyridine and its subsequent bromination. It is important to note that a specific, validated protocol for the bromination of 2,3,5-trimethylpyridine to yield the 6-bromo isomer is not readily available in the reviewed literature. The following protocol is based on general methods for pyridine bromination.

Step 1: Synthesis of 2,3,5-Trimethylpyridine (2,3,5-Collidine)

This procedure is adapted from a patented method.[\[1\]](#)

- Materials:
 - 5% solution of methyl lithium in ether
 - Ether (anhydrous)
 - 3,5-Lutidine (3,5-dimethylpyridine)
 - Toluene
 - Ice
 - Methanol
 - Semi-concentrated hydrochloric acid
 - 3N Sodium hydroxide solution
 - Sodium sulfate (anhydrous)
- Procedure:
 - To 500 ml of a 5% solution of methyl lithium in ether, add 1200 ml of ether dropwise at room temperature under an argon atmosphere.
 - Subsequently, add 35.6 g of 3,5-lutidine, followed by 400 ml of toluene.
 - Distill off the ether completely.
 - Stir the resulting solution at 100°C for 4 hours.
 - Cool the reaction mixture with a methanol/ice bath and add ice portionwise until the evolution of heat ceases.

- Separate the toluene phase from the precipitated solid and extract it with 66 ml of semi-concentrated hydrochloric acid.
- Adjust the pH of the separated aqueous phase to approximately 10 with 3N sodium hydroxide solution while cooling.
- Extract the aqueous phase twice with 300 ml of ether.
- Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
- Distill the residue in vacuo (e.g., 20 mmHg at 72°-74°C) to obtain 2,3,5-collidine.

Step 2: Proposed Synthesis of **2,3,5-trimethyl-6-bromopyridine**

- Materials:
 - 2,3,5-Trimethylpyridine
 - N-Bromosuccinimide (NBS) or Bromine (Br₂)
 - Solvent (e.g., carbon tetrachloride, sulfuric acid, or acetic acid)
 - Initiator (for NBS, e.g., benzoyl peroxide or AIBN if a radical mechanism is intended)
- Hypothetical Procedure (Electrophilic Bromination):
 - Dissolve 2,3,5-trimethylpyridine in a suitable solvent such as concentrated sulfuric acid or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
 - Cool the mixture in an ice bath.
 - Slowly add a stoichiometric amount of bromine (Br₂) or N-bromosuccinimide (NBS) to the solution while stirring.
 - After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC.

- Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield **2,3,5-trimethyl-6-bromopyridine**.

Characterization Data

2,3,5-Trimethylpyridine (Precursor)

The following table summarizes the known physical and spectral properties of the precursor, 2,3,5-trimethylpyridine.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₁ N	
Molecular Weight	121.18 g/mol	
CAS Number	695-98-7	
Boiling Point	184 °C (lit.)	
Density	0.931 g/mL at 25 °C (lit.)	
Refractive Index	n ₂₀ /D 1.508 (lit.)	
Mass Spectrum (EI)	Available in NIST WebBook	

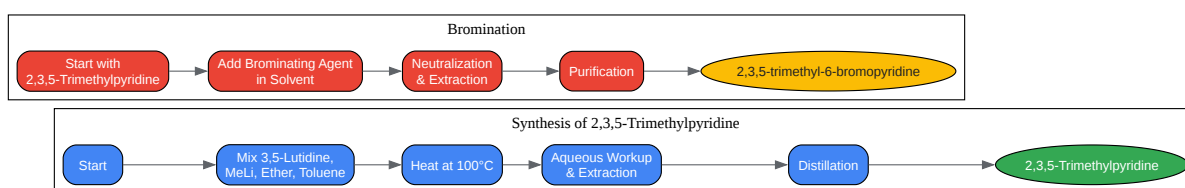
2,3,5-trimethyl-6-bromopyridine (Target Compound)

Detailed experimental characterization data for **2,3,5-trimethyl-6-bromopyridine** is not readily available in the surveyed scientific literature. The following table is provided as a template for data to be collected upon successful synthesis and purification. A commercial supplier lists the CAS number as 34595-91-0.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ BrN	-
Molecular Weight	200.08 g/mol	-
CAS Number	34595-91-0	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
¹ H NMR	Data not available	-
¹³ C NMR	Data not available	-
Mass Spectrum	Data not available	-
IR Spectrum	Data not available	-

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the proposed synthesis.



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Caption: Experimental workflow for the synthesis of **2,3,5-trimethyl-6-bromopyridine**.

Conclusion

This technical guide presents a plausible pathway for the synthesis of **2,3,5-trimethyl-6-bromopyridine**, a compound with potential applications in drug development and materials science. While a detailed, validated experimental protocol and full characterization data for the final product are not currently available in the public domain, this guide provides researchers with a strong starting point for its synthesis based on established methodologies for related compounds. The successful synthesis and characterization of this molecule would be a valuable contribution to the field of heterocyclic chemistry. It is recommended that any attempt to synthesize this compound be accompanied by thorough analytical characterization to confirm its identity and purity.

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References

- 1. 2-Amino-6-bromopyridine(19798-81-3) ¹H NMR [m.chemicalbook.com]
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